Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two ester groups, a methyl group, and a methylsulfanyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Methyl and Methylsulfanyl Groups: The methyl group can be introduced via alkylation reactions using methyl iodide and a strong base. The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiolate anions.
Esterification: The carboxylic acid groups on the thiophene ring are esterified using ethanol and an acid catalyst to form the diethyl esters.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Diethyl 3-methyl-5-(methylsulfonyl)-2,4-thiophenedicarboxylate.
Reduction: Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarbinol.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate depends on its application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, altering their activity and leading to biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Diethyl 2,4-thiophenedicarboxylate: Lacks the methyl and methylsulfanyl groups, making it less reactive in certain chemical reactions.
Methyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate: Contains a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Uniqueness: Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate is unique due to the presence of both methyl and methylsulfanyl groups, which enhance its reactivity and potential for diverse applications in synthesis and materials science.
This compound’s versatility and unique structure make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
diethyl 3-methyl-5-methylsulfanylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-5-15-10(13)8-7(3)9(11(14)16-6-2)18-12(8)17-4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDYZCSCCEVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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